molecular formula C9H10N2O4 B2742731 N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide CAS No. 2055119-36-1

N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide

Cat. No. B2742731
CAS RN: 2055119-36-1
M. Wt: 210.189
InChI Key: UVJHWLBYRROUEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide is a chemical compound with the linear formula C8H8N2O4 . It has a molecular weight of 196.164 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Chemical Reactions Analysis

Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Antimalarial Activity and Synthesis

One study discusses the synthesis and antimalarial activity of compounds related to tebuquine, which includes derivatives of N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide. This research highlighted the compound's potential in treating resistant strains of malaria due to its excellent activity against Plasmodium berghei in mice and favorable pharmacokinetic properties for extended protection against infection after oral administration (Werbel et al., 1986).

Optical Properties and Structural Analysis

Another study focused on the synthesis, crystal structure, and optical properties of orcinolic derivatives, including N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide. The research found that these compounds could act as indicators for hydroxide ions based on changes in absorption bands, demonstrating potential applications in chemical sensing and environmental monitoring (Wannalerse et al., 2022).

Pharmaceutical Evaluations and CRMP 1 Inhibition

In the context of pharmaceutical research, derivatives of N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide have been evaluated for their potential as inhibitors of Collapsin Response Mediator Protein 1 (CRMP 1), which is implicated in small lung cancer. This signifies the compound's role in developing new therapeutic agents for cancer treatment (Panchal et al., 2020).

Photocatalytic Degradation Studies

Research on the photocatalytic degradation of paracetamol (acetaminophen) explored the use of TiO2 nanoparticles, which relates to the structural analogs of N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide. This study suggests potential environmental applications in water treatment and pollution control by demonstrating efficient degradation pathways for common pharmaceuticals (Jallouli et al., 2017).

Green Synthesis and Catalytic Applications

The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, related to N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide, was achieved through catalytic hydrogenation. This highlights the compound's relevance in producing azo disperse dyes, indicating its importance in industrial applications (Zhang, 2008).

properties

IUPAC Name

N-(5-hydroxy-2-methyl-4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-5-3-8(11(14)15)9(13)4-7(5)10-6(2)12/h3-4,13H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJHWLBYRROUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.